molecular formula C17H11BrN2O5 B11105565 4-[(4-bromophenyl)carbonyl]-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one

4-[(4-bromophenyl)carbonyl]-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11105565
M. Wt: 403.2 g/mol
InChI Key: PQQAGNIHFLDGTO-SQFISAMPSA-N
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Description

4-(4-BROMOBENZOYL)-3-HYDROXY-5-(3-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with significant potential in various scientific fields. This compound features a pyrrol-2-one core substituted with bromobenzoyl, hydroxy, and nitrophenyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-BROMOBENZOYL)-3-HYDROXY-5-(3-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzoyl chloride with 3-nitrophenylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrrol-2-one derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-BROMOBENZOYL)-3-HYDROXY-5-(3-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in the presence of a base.

Major Products

    Oxidation: Formation of 4-(4-BROMOBENZOYL)-3-OXO-5-(3-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE.

    Reduction: Formation of 4-(4-BROMOBENZOYL)-3-HYDROXY-5-(3-AMINOPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-BROMOBENZOYL)-3-HYDROXY-5-(3-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-BROMOBENZOYL)-3-HYDROXY-5-(3-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of polysaccharides into monosaccharides and thereby reducing blood glucose levels . The nitrophenyl group plays a crucial role in binding interactions, while the bromobenzoyl group enhances the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-BROMOBENZOYL)-3-HYDROXY-5-(3-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H11BrN2O5

Molecular Weight

403.2 g/mol

IUPAC Name

(4Z)-4-[(4-bromophenyl)-hydroxymethylidene]-5-(3-nitrophenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C17H11BrN2O5/c18-11-6-4-9(5-7-11)15(21)13-14(19-17(23)16(13)22)10-2-1-3-12(8-10)20(24)25/h1-8,14,21H,(H,19,23)/b15-13-

InChI Key

PQQAGNIHFLDGTO-SQFISAMPSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2/C(=C(\C3=CC=C(C=C3)Br)/O)/C(=O)C(=O)N2

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2

Origin of Product

United States

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